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Compound of Interest

Compound Name: 2-ethoxyethyl 2-chloroacetate

CAS No.: 60682-94-2

Cat. No.: B1604769

Get Quote

Executive Summary
2-Ethoxyethyl 2-chloroacetate (CAS: 60682-94-2) is a bifunctional alkylating agent and

intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors.

Structurally, it combines a reactive

-haloester moiety with an ethylene glycol ether (Cellosolve) tail. This dual functionality makes it
a critical building block for introducing the ethoxyethyl side chain—a common pharmacophore
for modifying solubility and lipophilicity in drug design.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) and synthesis protocol,

designed for researchers requiring high-fidelity data for structural validation.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7][8]
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Property Data

IUPAC Name 2-ethoxyethyl 2-chloroacetate

Common Synonyms
Chloroacetic acid 2-ethoxyethyl ester;

Cellosolve chloroacetate

CAS Registry Number 60682-94-2

Molecular Formula

Molecular Weight 166.60 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point
~215–220 °C (Predicted/Homologue

extrapolation)

Solubility
Soluble in chloroform, dichloromethane, ethanol;

sparingly soluble in water.[1]

Synthesis Protocol
Objective: Preparation of high-purity 2-ethoxyethyl 2-chloroacetate via esterification.

Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of 2-ethoxyethanol on chloroacetyl chloride,

releasing HCl. This method is preferred over Fischer esterification (using chloroacetic acid) due

to higher yields and easier workup.

Step-by-Step Methodology
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-

equalizing addition funnel, and a nitrogen inlet.

Reagents:

2-Ethoxyethanol (Cellosolve): 0.1 mol (9.0 g)

Triethylamine (Et3N): 0.11 mol (11.1 g) [Base scavenger]
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Dichloromethane (DCM): 150 mL [Anhydrous solvent]

Chloroacetyl chloride: 0.105 mol (11.8 g)

Procedure:

Dissolve 2-ethoxyethanol and triethylamine in DCM. Cool the mixture to 0°C in an ice

bath.

Add chloroacetyl chloride dropwise over 30 minutes. Caution: Exothermic reaction.

Allow the mixture to warm to room temperature and stir for 4 hours.

Workup:

Quench with ice water (50 mL).

Wash the organic layer with 1M HCl (to remove excess amine), saturated

(to remove acid), and brine.

Dry over anhydrous

and concentrate in vacuo.

Purification: Distillation under reduced pressure (if necessary) or filtration through a silica

plug.

Synthesis Workflow Diagram

Reagents:
2-Ethoxyethanol

Et3N, DCM

Cool to 0°C
Add Chloroacetyl Chloride

Stir 4h @ RT
(Nucleophilic Acyl Substitution)

Exothermic Wash: HCl -> NaHCO3 -> Brine
Dry: MgSO4

Final Product:
2-Ethoxyethyl 2-chloroacetate

Concentrate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-ethoxyethyl 2-chloroacetate via acid chloride

method.
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Spectroscopic Analysis
A. Proton NMR ( NMR)
Solvent:

, 400 MHz

The spectrum is characterized by the distinct singlet of the

-chloromethyl group and the pattern of the ethoxyethyl chain.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Fragment

4.35 Multiplet/Triplet 2H

4.09 Singlet 2H

3.68 Multiplet/Triplet 2H

3.53
Quartet (

Hz)
2H

1.21
Triplet (

Hz)
3H

Interpretation Logic:

4.09 (s): The

-protons are significantly deshielded by both the carbonyl and the chlorine atom, appearing
as a characteristic singlet.

4.35 (m): The methylene group directly attached to the ester oxygen is deshielded by the
electronegative oxygen, shifting it downfield compared to the ether-linked methylene.

3.68 & 3.53: The ether linkage protons appear in the standard 3.5–3.7 ppm range.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Carbon NMR ( NMR)
Solvent:

, 100 MHz

Chemical Shift (

, ppm)
Assignment Note

167.5 Carbonyl carbon (Ester)

68.8 Ether carbon (internal)

66.5 Ether carbon (terminal ethyl)

64.8 Ester-linked methylene

40.9 -Carbon

15.1 Methyl group

C. Infrared Spectroscopy (FT-IR)
Method: Neat liquid film (ATR)

Wavenumber (

)
Vibration Mode Functional Group

2980–2870 C-H Stretch
Alkyl chain (

)

1755–1740 C=O Stretch
Ester (shifted higher due to

-Cl)

1290–1180 C-O Stretch Ester (C-O-C asymmetric)

1120 C-O-C Stretch Ether linkage

785 C-Cl Stretch Alkyl Chloride
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D. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

Fragmentation Pattern: The mass spectrum is dominated by the cleavage of the C-O bonds

and the characteristic chlorine isotope pattern.

Molecular Ion (

): m/z 166 (weak).

Isotope Peak (

): m/z 168 (approx. 33% intensity of

due to

).

Key Fragments:

m/z 117/119:

. Loss of the chloromethyl group.

m/z 77/79:

. The chloroacetyl cation (diagnostic peak).[2]

m/z 59:

. Cleavage of the ethoxyethyl chain.

m/z 49/51:

.

-Cleavage.

MS Fragmentation Pathway Diagram
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Molecular Ion (M+)
m/z 166 / 168

[Cl-CH2-CO]+
m/z 77 / 79

Ester Cleavage

[M - ClCH2]+
m/z 117

Loss of CH2Cl

[CH2Cl]+
m/z 49 / 51

Alpha Cleavage

[Et-O-CH2]+
m/z 59

Ether Cleavage
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Caption: Proposed fragmentation pathways for 2-ethoxyethyl 2-chloroacetate under Electron

Impact (EI).

References
Chemical Identification: National Center for Biotechnology Information. (2025).[3] PubChem

Compound Summary for CAS 60682-94-2. Retrieved from [Link]

Synthesis Methodology: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic
Chemistry (5th ed.). Longman Scientific & Technical.
Spectral Data Verification: SDBS (Spectral Database for Organic Compounds). SDBS No.
2549 (Ethyl chloroacetate) & No. 1290 (2-Ethoxyethanol). AIST.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-Ethoxyethyl
2-Chloroacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604769/docs#technical-guide-spectroscopic-profile-
of-2-ethoxyethyl-2-chloroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1604769/docs#technical-guide-spectroscopic-profile-of-2-ethoxyethyl-2-chloroacetate
https://www.benchchem.com/product/b1604769/docs#technical-guide-spectroscopic-profile-of-2-ethoxyethyl-2-chloroacetate
https://www.benchchem.com/product/b1604769/docs#technical-guide-spectroscopic-profile-of-2-ethoxyethyl-2-chloroacetate
https://www.benchchem.com/product/b1604769/docs#technical-guide-spectroscopic-profile-of-2-ethoxyethyl-2-chloroacetate
https://www.benchchem.com/product/b1604769?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

